molecular formula C12H20O10 B1229943 1,6-Anhydrolactose CAS No. 34395-01-2

1,6-Anhydrolactose

Cat. No.: B1229943
CAS No.: 34395-01-2
M. Wt: 324.28 g/mol
InChI Key: LTYZUJSCZCPGHH-BNQXPIRTSA-N
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Description

Contextual Significance in Carbohydrate Chemistry and Glycoscience

1,6-Anhydrolactose, chemically known as 1,6-anhydro-4-O-β-D-galactopyranosyl-β-D-glucopyranose, is a disaccharide that serves as a valuable building block in synthetic carbohydrate chemistry. chemsynlab.comnih.gov Its rigid bicyclic structure, resulting from the 1,6-anhydro linkage, offers a conformationally constrained scaffold that is instrumental in the synthesis of complex oligosaccharides and glycoconjugates. nih.govnih.gov This conformational rigidity can influence the stereochemical outcome of glycosylation reactions, making it a useful tool for chemists aiming to construct specific glycosidic linkages.

In the broader field of glycoscience, this compound and other anhydro sugars are recognized for their potential biological activities and applications. chemsynlab.comcdnsciencepub.com These compounds can serve as precursors for synthesizing molecules with potential therapeutic properties. chemsynlab.com The study of their interactions with enzymes and proteins provides valuable insights into carbohydrate recognition processes, which are fundamental to numerous biological events. researchgate.net

Historical Evolution of Research on Anhydro-Sugars, with Emphasis on this compound

The investigation of anhydro sugars dates back to early carbohydrate chemistry, with the initial focus on understanding their formation and structure. chimia.ch The concept of intramolecular dehydration leading to the formation of a new heterocyclic ring was a significant step in comprehending the reactivity of sugars. celignis.comresearchgate.net While early research laid the groundwork, the specific study of this compound gained momentum as synthetic and analytical techniques became more sophisticated.

Historically, the synthesis of anhydro sugars often involved harsh reaction conditions. researchgate.net The development of milder and more selective methods has been a crucial aspect of the evolution of this research area. researchgate.netoup.com For this compound, this has meant a shift from non-specific acid-catalyzed reactions to more controlled synthetic routes, enabling higher yields and purity. chemsynlab.com

Paradigmatic Shifts in Synthetic Approaches and Analytical Characterization of Anhydrolactose

The synthesis of this compound has undergone significant evolution. Early methods often relied on acid-catalyzed hydrolysis or heat treatment of lactose (B1674315), which could lead to a mixture of by-products. chemsynlab.com A major shift occurred with the introduction of more controlled and efficient synthetic strategies.

Modern synthetic approaches include:

Lewis acid-catalyzed reactions: The use of Lewis acids like anhydrous ferric chloride (FeCl3) allows for the one-step synthesis of 1,6-anhydro glucopyranoses from appropriately protected precursors in moderate to good yields. researchgate.net

Enzymatic synthesis: The application of enzymes such as β-galactosidase offers a more selective and efficient route to this compound, operating under specific pH, temperature, and substrate concentration conditions. chemsynlab.com

Alkaline degradation of aryl glycosyl sulfones: This method provides a practical route to prepare 1,6-anhydro disaccharides, including this compound, under mild reaction conditions and with good yields. oup.com

The analytical characterization of this compound has also seen remarkable advancements. Initially, classical methods provided basic structural information. However, the advent of modern spectroscopic and chromatographic techniques has revolutionized the ability to analyze this compound in detail.

Analytical TechniqueApplication in this compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the conformation of the pyranose rings and the stereochemistry of the glycosidic linkage. nih.govchemicalbook.com High-resolution NMR is essential for confirming the identity and purity of synthesized this compound. libretexts.org
High-Performance Liquid Chromatography (HPLC) Used for the separation, identification, and quantification of this compound in complex mixtures. chemsynlab.comasnailtech.com Ion chromatography, a variant of HPLC, is particularly useful for analyzing various anhydrosugars. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) A powerful technique for the analysis of derivatized this compound, allowing for its quantification and structural elucidation based on fragmentation patterns. csic.es
X-ray Crystallography Provides definitive information about the three-dimensional crystal structure and molecular morphology of this compound. chemsynlab.com

These advanced analytical methods are crucial for ensuring the purity, structural integrity, and desired properties of this compound for its various applications. chemsynlab.com

Fundamental Research Questions and Objectives Guiding this compound Studies

The investigation of this compound is driven by several key research questions and objectives:

Optimization of Synthesis: A primary goal is to develop more efficient, cost-effective, and environmentally friendly methods for synthesizing high-purity this compound. chemsynlab.com This includes refining existing methods and exploring novel catalytic systems.

Exploring Structural Versatility: Researchers are interested in using this compound as a versatile building block for the synthesis of novel macromolecules and materials with unique properties such as biocompatibility and biodegradability. chemsynlab.comcdnsciencepub.com

Understanding Conformational Dynamics: A fundamental objective is to elucidate the conformational behavior of this compound in different solvents and its implications for reactivity and biological interactions. researchgate.netnih.gov Studies have shown that the 1,6-anhydroglucopyranoid ring can exist in different conformations, such as the ¹C₄ chair and B_O,3 boat forms, depending on the solvent. nih.gov

Investigating Potential Applications: A significant driver of research is the exploration of potential applications for this compound in fields like food technology and material science. chemsynlab.comcdnsciencepub.com In food technology, it is being investigated as a functional ingredient, while in material science, it shows promise as a component for creating new polymers. chemsynlab.comresearchgate.net

The ongoing research into this compound continues to expand our understanding of carbohydrate chemistry and opens up new avenues for the development of advanced materials and technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(1S,2S,3R,4R,5S)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZUJSCZCPGHH-BNQXPIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34395-01-2
Record name 1,6-Anhydrolactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034395012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Strategies and Methodologies for 1,6 Anhydrolactose and Its Precursors

Chemical Synthesis Pathways for Anhydro-Lactose Formation

Chemical methods provide the most established routes to 1,6-anhydrolactose, primarily involving the intramolecular cyclization of a suitable lactose (B1674315) derivative. These pathways can be broadly categorized by the type of catalyst or energy input used to induce the reaction.

Acid-Catalyzed Cyclization Mechanisms and Optimization Parameters

Acid-catalyzed dehydration is a common method for preparing anhydro sugars. The mechanism for the formation of this compound from lactose in the presence of a strong acid catalyst generally involves the protonation of the glycosidic oxygen or a ring oxygen, leading to the formation of a reactive oxocarbenium ion intermediate. researchgate.nettru.ca This electrophilic center is then susceptible to intramolecular attack by the primary hydroxyl group at the C-6 position of the glucose residue, resulting in the formation of the 1,6-anhydro ring and the elimination of a water molecule.

The reaction is typically performed in a suitable solvent under heating. Optimization of this process involves balancing reaction temperature, acid concentration, and reaction time to maximize the yield of the desired anhydro-sugar while minimizing the formation of by-products from degradation or side reactions, such as the formation of 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org

Table 1: Illustrative Parameters for Acid-Catalyzed Reactions in Carbohydrate Chemistry Note: This table provides general conditions for acid-catalyzed carbohydrate reactions, which are foundational to the synthesis of this compound.

CatalystSubstrate TypeTypical ConditionsKey OutcomeReference
Sulfuric Acid (H₂SO₄)Disaccharides (e.g., Lactose)Dilute acid, 140-160°CHydrolysis to monosaccharides, potential for side-reactions to HMF and other degradation products. rsc.org rsc.org
p-Toluenesulfonic acid (p-TsOH)Protected HexopyranosidesCH₂Cl₂/MeOH, Room Temp to 40°CChemoselective cleavage of certain protecting groups, a key step in preparing precursors for cyclization. researchgate.net researchgate.net
Phosphoric(V) AcidAlkenes (e.g., Ethene)On solid support (SiO₂), 300°C, 60-70 atmHydration reaction, demonstrating heterogeneous acid catalysis. libretexts.org libretexts.org

Thermally Induced Anhydro-Lactose Generation

Pyrolysis, or the thermal decomposition of a substance in the absence of oxygen, is a well-known method for producing anhydrosugars from carbohydrates. google.comiastate.edu When lactose is subjected to high temperatures under vacuum, it undergoes dehydration to form various anhydrosugars. The primary product from the pyrolysis of cellulose (B213188) is levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose). celignis.com Similarly, the pyrolysis of lactose can yield this compound, alongside other products like galactosan (1,6-anhydro-β-D-galactopyranose) and cellobiosan (B565064) (1,6-anhydro-β-cellobiose). celignis.com

The product distribution is highly dependent on the pyrolysis temperature and pressure. conicet.gov.ar At temperatures around 300°C, anhydrodisaccharides can be favored, while higher temperatures can lead to further fragmentation into smaller anhydromonosaccharides and other volatile compounds. conicet.gov.ar The presence of catalytic impurities, such as alkali and alkaline earth metals, can significantly alter the reaction pathways, often favoring fragmentation over the formation of desired anhydrosugars. iastate.edu

Table 2: Products from Pyrolysis of Carbohydrates

Starting MaterialTemperature Range (°C)Major Anhydrosugar ProductsReference
Cellulose350 - 500Levoglucosan, Cellobiosan celignis.comconicet.gov.ar
Glucose250 - 400Levoglucosan conicet.gov.ar
Galactose-containing biomassPyrolysis conditionsGalactosan celignis.com
Mannose-containing biomassPyrolysis conditionsMannosan celignis.com

Base-Mediated Intramolecular Glycosidation Reactions

The formation of the 1,6-anhydro linkage can also be achieved under basic conditions, typically through an intramolecular nucleophilic substitution (Sₙ2) reaction. This strategy requires a precursor with a good leaving group at the C-6 position and an activated hydroxyl or alkoxide at the anomeric C-1 position.

A practical method involves the alkaline degradation of aryl glycosyl sulfones derived from disaccharides. oup.com In this approach, a lactose derivative is first converted to a phenylsulfonyl derivative. Treatment with a base generates an alkoxide at one of the hydroxyl groups, which can then displace the sulfone group. While this method is effective, a more common application of base-mediated reactions in carbohydrate chemistry involves the rearrangement or migration of protecting groups, rather than the direct formation of the anhydro ring from the parent sugar. rsc.org

Novel Catalytic Systems for Stereoselective 1,6-Anhydro Ring Formation

Research into more efficient and selective catalysts has led to the development of novel systems for anhydro sugar synthesis. Lewis acids, such as anhydrous ferric chloride (FeCl₃), have been shown to be effective for the one-step debenzylation and intramolecular glycosidation of protected glucopyranoside derivatives to yield 1,6-anhydro glucopyranosides. researchgate.net This method offers a mild alternative to harsher acidic conditions.

Another innovative approach involves the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as a dehydrating agent. researchgate.net This reagent can activate the anomeric hydroxyl group of an unprotected sugar, even in an aqueous solution. The proposed mechanism involves the formation of a highly reactive 1,2-anhydro sugar intermediate, which is then trapped by the C-6 hydroxyl group to form the thermodynamically stable 1,6-anhydro linkage. researchgate.net This one-pot method from unprotected sugars represents a significant advancement in efficiency.

Protecting Group Strategies in Anhydro-Lactose Synthesis

The synthesis of complex carbohydrates like this compound often necessitates the use of protecting groups to mask reactive hydroxyl groups and ensure regioselectivity. wiley-vch.de A protecting group must be easy to install, stable under various reaction conditions, and easy to remove when no longer needed. pressbooks.pub

In the context of this compound synthesis, protecting groups are crucial for preparing precursors. For instance, in the base-mediated synthesis using a sulfone leaving group, all other hydroxyls must be protected (e.g., as acetates or benzoates) to prevent side reactions. oup.com Bulky silyl (B83357) ethers, such as tert-butyldiphenylsilyl (TBDPS), are often used to selectively protect the sterically accessible primary hydroxyl groups, allowing for modification of the secondary positions. nih.gov

Conversely, the 1,6-anhydro linkage itself can be employed as a protecting group. nih.gov By masking the C-1 and C-6 hydroxyls simultaneously, it allows for chemical modifications at other positions on the sugar rings. The strained ¹C₄ conformation it induces also alters the reactivity of the remaining hydroxyl groups. nih.gov This linkage is stable to many reaction conditions but can be cleaved under mild acidic conditions to regenerate the pyranose form when desired. nih.gov

Enzymatic and Biocatalytic Routes to this compound

The use of enzymes offers a highly specific and environmentally benign alternative to chemical synthesis. The formation of the 1,6-anhydro ring is a known biological process, particularly in the context of bacterial cell wall recycling. Lytic transglycosylases, for example, cleave peptidoglycan and generate products containing a 1,6-anhydro-N-acetylmuramic acid moiety. nih.gov The mechanism is believed to involve the formation of an oxocarbenium ion intermediate that is intramolecularly trapped by the C-6 hydroxyl group. nih.gov

Glycoside hydrolases (GHs) are another class of enzymes that could potentially be harnessed for this synthesis. nih.govcazypedia.org While their primary function is to cleave glycosidic bonds via hydrolysis, some GHs can catalyze elimination or transglycosylation reactions under certain conditions. researchgate.netmdpi.com By promoting the intramolecular transglycosylation of a lactose derivative, it may be possible to form the 1,6-anhydro bond. This biocatalytic approach could lead to the production of this compound directly from lactose or whey, offering a sustainable manufacturing route. nih.gov The development of such enzymatic processes remains an active area of research.

Glycosyltransferase and Glycosidase-Mediated Synthesis

The enzymatic construction of glycosidic bonds is primarily carried out by two major classes of enzymes: glycosyltransferases and glycosidases.

Glycosyltransferases (GTs) are nature's dedicated catalysts for oligosaccharide biosynthesis. frontiersin.org Operating within the Leloir pathway, they catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-galactose, GDP-mannose) to an acceptor molecule. sigmaaldrich.comfrontiersin.org GTs are renowned for their high degree of regio- and stereospecificity, often adhering to a "one enzyme-one linkage" concept, which makes them ideal tools for synthesizing specific glycosidic bonds without the need for protecting groups. sigmaaldrich.comsigmaaldrich.com The synthesis of the lactose backbone, a precursor to this compound, is a classic example of GT-mediated catalysis. However, the practical application of GTs can be limited by the high cost and instability of the required sugar nucleotide donors. chimia.ch

Glycosidases , or glycoside hydrolases (GHs), are enzymes whose natural role is to cleave glycosidic bonds. frontiersin.org However, under specific kinetic control, the hydrolytic reaction can be reversed to favor synthesis through a process known as transglycosylation. chimia.chnottingham.ac.uk In this approach, a glycosidase catalyzes the transfer of a sugar from a donor substrate to an acceptor molecule other than water. nottingham.ac.uk To enhance the yield of the transglycosylation product over simple hydrolysis, activated donors such as p-nitrophenyl (p-NP) glycosides are often employed to promote rapid glycosylation of the enzyme. nottingham.ac.uk

A particularly relevant class of enzymes for the direct formation of the 1,6-anhydro ring are lytic transglycosylases (LTs) . These enzymes cleave the β-1,4-glycosidic bond in peptidoglycan or chitin (B13524) and, in a concomitant reaction, catalyze an intramolecular cyclization to form a 1,6-anhydro-N-acetylmuramic acid or 1,6-anhydro-sugar product, respectively. nih.govnih.gov For instance, the lytic transglycosylase LtgA has been shown to degrade chitopentaose, a polymer of N-acetylglucosamine, to generate 1,6-anhydro-sugars. nih.gov This mechanism provides a direct biological route to the strained bicyclic 1,6-anhydro structure that is characteristic of this compound.

Investigation of Enzyme Specificity and Efficiency for Anhydro-Sugar Production

The efficiency of enzymatic synthesis of anhydro-sugars is critically dependent on the specificity of the chosen enzyme. An enzyme must not only recognize the desired donor and acceptor substrates but also facilitate the specific chemical transformation—be it transglycosylation or intramolecular cyclization—to form the anhydro-ring.

The investigation of enzyme specificity often involves screening a panel of enzymes from different sources or glycoside hydrolase (GH) families against a target substrate. A relevant case study is the production of 3,6-anhydro-L-galactose (L-AHG), a different anhydro-sugar, from agarobiose. nih.gov Researchers compared various β-galactosidases from GH families 1, 2, 35, and 42 to identify the most efficient catalyst for hydrolyzing agarobiose to produce L-AHG. nih.gov Among the tested enzymes, Bga42A from Bifidobacterium longum exhibited the highest substrate specificity and catalytic efficiency, enabling high-titer production of the target anhydro-sugar. nih.gov This systematic approach of screening and kinetic characterization is essential for identifying optimal biocatalysts for producing other anhydro-sugars like this compound.

Table 1: Comparison of β-Galactosidases for Production of 3,6-Anhydro-L-galactose (L-AHG) from Agarobiose This table illustrates a typical approach to investigating enzyme specificity for anhydro-sugar related production, based on data for L-AHG.

The structural basis for specificity lies in the enzyme's active site. Subtle differences in the architecture of the catalytic center can dramatically affect substrate utilization and product formation. nih.gov For example, in glycosidases acting on sugars with anhydro rings, the inherent conformational constraints of the substrate are crucial. The 3,6-anhydro bridge forces the sugar into specific conformations, and only enzymes whose active sites can accommodate these conformations will be catalytically competent. nih.gov

Bioreactor Design and Process Optimization for Enhanced Yields

A powerful tool for process optimization is Response Surface Methodology (RSM) . RSM is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables. nih.govscirp.org It allows for the efficient screening of parameters such as temperature, pH, enzyme loading, substrate molar ratio, and reaction time to find the optimal conditions for synthesis. nih.gov For example, in the enzymatic synthesis of kojic acid monooleate, RSM was used to optimize these factors, leading to a significant increase in the final product conversion. nih.gov

Table 2: Example of Process Parameter Optimization using Response Surface Methodology (RSM) for an Enzymatic Esterification This table demonstrates the variables and ranges typically explored during process optimization for biocatalytic synthesis.

Protein Engineering Approaches for Modified Enzymatic Activity

When a naturally occurring enzyme does not possess the ideal properties for a specific synthetic task, protein engineering offers a pathway to create tailored biocatalysts. Through techniques like site-directed mutagenesis and directed evolution, an enzyme's activity, stability, and specificity can be profoundly altered. researchgate.net

A landmark achievement in this field was the development of "glycosynthases" . chimia.ch A glycosynthase is an engineered mutant of a retaining glycosidase in which the catalytic nucleophile residue (typically a glutamate (B1630785) or aspartate) is replaced by a small, non-nucleophilic amino acid such as alanine, serine, or glycine. chimia.ch This single mutation renders the enzyme hydrolytically inactive. However, it can still bind an activated glycosyl donor, such as a glycosyl fluoride (B91410), and transfer the sugar moiety to an acceptor with nearly quantitative yields, as the reverse hydrolytic reaction is eliminated. chimia.ch

The β-glucosidase from Agrobacterium sp. (Abg) was a model enzyme for this work. The creation of mutants like Abg E358A (glutamate at position 358 mutated to alanine) resulted in the first highly efficient glycosynthase, capable of synthesizing oligosaccharides without product degradation. chimia.ch Further engineering efforts, including directed evolution, have been used to broaden the substrate scope of glycosynthases, for example, to allow them to accept C3-modified donor sugars that the wild-type enzyme cannot process. researchgate.net This is achieved by targeting amino acid residues in the active site that create steric constraints, thereby opening up the binding pocket to accommodate new substrates. researchgate.net Computational simulations are increasingly used to guide this rational design process, providing insights into how the enzyme microenvironment affects substrate conformation and reactivity. researchgate.net

Table 3: Examples of Protein Engineering Strategies for Modifying Glycosidase Activity

Compound Reference Table

Chemical Derivatization and Functionalization of 1,6 Anhydrolactose

Regioselective Modification and Selective Hydroxyl Group Manipulation

The distinct steric and electronic environments of the hydroxyl groups in 1,6-anhydrolactose allow for regioselective reactions. Chemists exploit the inherent differences in reactivity between primary and secondary, as well as axial and equatorial hydroxyls, to achieve site-specific modifications. rsc.orgd-nb.info

Site-specific acylation and alkylation are foundational strategies for modifying the this compound framework. The selection of reagents, catalysts, and reaction conditions dictates which hydroxyl groups are functionalized.

Acylation: Regioselective acylation can be achieved by leveraging the varied reactivity of the hydroxyl groups. For instance, in the related anhydro-sugar levoglucosan (B13493) (1,6-anhydroglucopyranose), lipase-catalyzed transesterification has been used to produce monoesters with high selectivity. mdpi.com Similar enzymatic approaches or carefully controlled chemical methods using acylating reagents like acid chlorides or anhydrides can achieve regioselectivity on the this compound molecule. rsc.org The use of organocatalysts can also direct acylation to specific hydroxyls; for example, a DMAP-based catalyst has been shown to selectively acylate the axial hydroxyl group in certain cis-1,2-diols. nih.gov In some cases, acylation occurs preferentially at the para position relative to a methoxy (B1213986) group on an aromatic ether, a principle that can be adapted to carbohydrate chemistry. organic-chemistry.org

Alkylation: The introduction of alkyl groups, such as the widely used benzyl (B1604629) (Bn) or allyl (All) ethers, is crucial for creating differentially protected intermediates. rsc.org While direct regioselective benzylation of polyols is not common, specific conditions can achieve this. rsc.org The use of stannylidene acetals is a powerful method to enhance the reactivity difference between neighboring hydroxyl groups, thereby directing alkylation. wiley-vch.de For example, a diol can be converted into a dibutylstannylidene ketal, which then reacts with an alkylating agent like para-methoxybenzyl chloride to functionalize a specific hydroxyl group. wiley-vch.de Another strategy involves the reductive ring-opening of benzylidene acetals with reagents like sodium cyanoborohydride and molecular iodine, which can exclusively yield 6-O-benzyl ethers. researchgate.net

Table 1: Examples of Reagents for Regioselective Functionalization

Reaction Type Reagent/Catalyst System Target Functionality Reference
Acylation Candida antarctica Lipase B (CaLB) Selective monoester formation mdpi.com
Acylation Benzoic anhydride (B1165640) / Tetrabutylammonium benzoate Selective acylation of diols rsc.org
Acylation DMAP-based amino acid catalyst Site-selective acylation of diols nih.gov
Alkylation Dibutyltin oxide (Bu₂SnO) followed by an alkyl halide Activation and selective alkylation of diols wiley-vch.de
Alkylation Sodium cyanoborohydride / Molecular iodine Reductive opening of 4,6-O-benzylidene acetals researchgate.net
Alkylation Sodium hydride (NaH) / Alkyl bromide in THF N-alkylation of indazole scaffolds beilstein-journals.org

Selective Protection and Deprotection Schemes for this compound

The synthesis of complex oligosaccharides and glycoconjugates from this compound hinges on the strategic use of protecting groups. Orthogonal protecting group strategies, where different groups can be removed under distinct conditions without affecting others, are particularly valuable. iris-biotech.denih.govorganic-chemistry.org

Protection Strategies: A variety of protecting groups are employed in carbohydrate chemistry, each with specific conditions for installation and removal. organic-chemistry.orguobaghdad.edu.iq Common hydroxyl protecting groups include ethers (e.g., benzyl, trityl, silyl (B83357) ethers) and esters (e.g., acetate, benzoate). rsc.orguobaghdad.edu.iq The 1,6-anhydro linkage itself can be considered a form of simultaneous protection for the C-1 and C-6 hydroxyl groups of the glucose unit, which can be cleaved under mild acidic conditions after other chemical modifications have been performed. nih.gov For the remaining hydroxyls, cyclic protecting groups like benzylidene acetals can mask C-4 and C-6 diols, while isopropylidene groups are used for cis-hydroxyls. wiley-vch.de An orthogonal set of protecting groups, such as an allyloxycarbonyl (Alloc) group, a levulinoyl (Lev) ester, and a 2-(trimethylsilyl)ethyl (SE) ether, allows for sequential deprotection and further glycosylation at specific sites. nih.gov

Deprotection Schemes: The selective removal of these groups is critical. For example, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are stable to piperidine (B6355638) (used to remove Fmoc) and trifluoroacetic acid (TFA, used to remove t-butyl groups) but are cleaved by 2% hydrazine (B178648) in DMF. sigmaaldrich.comsigmaaldrich.com Benzyl ethers can be removed by catalytic hydrogenation. uobaghdad.edu.iq The selective opening of a 4,6-O-benzylidene acetal (B89532) can be achieved using N-Bromosuccinimide (NBS) to yield a 6-bromo-4-benzoate derivative. nih.gov Lewis acids like SnCl₄ and TiCl₄ have been used for the regioselective removal of a single secondary benzyl group in per-benzylated 1,6-anhydrohexoses. nih.gov

Table 2: Orthogonal Protecting Groups in Carbohydrate Synthesis

Protecting Group Abbreviation Cleavage Conditions Orthogonal To Reference
Fluorenylmethyloxycarbonyl Fmoc 20% Piperidine in DMF t-Butyl (tBu), Benzyl (Bn) iris-biotech.de
tert-Butyl tBu Trifluoroacetic Acid (TFA) Fmoc, Benzyl (Bn) iris-biotech.de
Benzyl Bn Catalytic Hydrogenation (e.g., Pd/C, H₂) Fmoc, tBu, Acetals uobaghdad.edu.iq
Allyloxycarbonyl Alloc Pd(0) catalyst Fmoc, tBu nih.gov
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl Dde/ivDde 2% Hydrazine in DMF Fmoc, tBu sigmaaldrich.comsigmaaldrich.com
p-Nitrobenzyloxycarbonyl pNZ SnCl₂ / HCl Fmoc, Boc, Alloc

Oxidation and Reduction Chemistry of this compound Framework

The introduction of new functional groups through oxidation and reduction reactions expands the synthetic utility of the this compound scaffold.

Oxidation: The hydroxyl groups of this compound can be oxidized to carbonyl functionalities or carboxylic acids. For example, 1,6-anhydro disaccharides can be oxidized under mild conditions. researchgate.net The oxidation of diols to the corresponding lactones can be accomplished using potassium permanganate (B83412) (KMnO₄) and copper sulfate (B86663) (CuSO₄·5H₂O). researchgate.net In a broader context of diol chemistry, the microbial oxidation of 1,6-hexanediol (B165255) to adipic acid has been demonstrated using Gluconobacter oxydans, achieving a high yield and showcasing the potential for selective oxidation. d-nb.info

Reduction: Reduction reactions are commonly used to convert functional groups introduced for other purposes. A key example is the reduction of an azide (B81097) group to an amine. In the synthesis of a complex 1,6-anhydrosugar derivative, an azide intermediate was reduced to the desired amine via hydrogenation with a palladium on carbon (Pd/C) catalyst. nih.gov This transformation is crucial for introducing nitrogen-containing functionalities, such as in the synthesis of amino sugars.

Synthesis of Complex this compound-Derived Scaffolds

The functionalized derivatives of this compound serve as versatile building blocks for constructing more complex molecules, including oligosaccharides and glycoconjugates. molaid.com

The hydroxyl groups of this compound can act as nucleophiles (glycosyl acceptors) or be converted into leaving groups to act as electrophiles (glycosyl donors).

As a Glycosyl Acceptor: Regioselective manipulation of this compound provides fully functionalized glycosyl acceptors for the synthesis of biologically relevant oligosaccharides, such as those containing N-acetyllactosamine. molaid.com For instance, a key glycosyl acceptor was prepared from a this compound derivative to facilitate the synthesis of a trisaccharide intermediate. nissan-zaidan.or.jp The rigid 1,6-anhydro structure can also create unusual glycosyl acceptors; a GlcNAc-1,6-anhydro-MurNAc moiety was shown to be utilized by bacterial transglycosylases, leading to the termination of peptidoglycan chain extension. nih.gov

As a Glycosyl Donor: The 1,6-anhydro ring can be opened by nucleophiles in the presence of a Lewis acid, allowing the molecule to act as a glycosyl donor. Derivatives of 1,6-anhydro-β-D-glucopyranose react with trimethylsilylated thiols in the presence of zinc iodide (ZnI₂) or trimethylsilyl (B98337) triflate (TMSOTf) to yield thioglycosides. rsc.org These reactions are often highly stereoselective. rsc.org It has been noted, however, that the reactivity can differ between 1,6-anhydro mono- and disaccharides. rsc.org The use of 1,6-anhydro sugars as donors is a key strategy, and various glycosylation methods, including those using trichloroacetimidate (B1259523) donors, have been developed. nih.gov

Table 3: Glycosylation Reactions Involving 1,6-Anhydro Sugars

Role of Anhydro Sugar Reactants Promoter/Catalyst Product Type Reference
Glycosyl Acceptor This compound derivative + Fucose derivative - Trisaccharide derivative nissan-zaidan.or.jp
Glycosyl Acceptor GlcNAc-1,6-anhydro-MurNAc derivative + Donor substrate Bacterial Transglycosylase (TGase) Terminated peptidoglycan chain nih.gov
Glycosyl Donor 1,6-anhydro-β-D-glucopyranose derivative + Trimethylsilylated thiol Zinc iodide (ZnI₂) or TMSOTf Thioglycoside rsc.org
Glycosyl Donor Trichloroacetimidate donor + 1,6-anhydromuramic acid acceptor Triflic acid (TfOH) β-1,4-linked disaccharide nih.gov

Formation of Anhydro-Oligosaccharide Building Blocks and Complex Glycoconjugates

The derivatized this compound scaffold is a cornerstone for synthesizing larger, biologically significant molecules.

Anhydro-Oligosaccharides: 1,6-Anhydro disaccharides, including this compound, can be prepared in good yield through the alkaline degradation of aryl glycosyl sulfones derived from the parent disaccharides. researchgate.net The electrochemical polyglycosylation of thioglycoside monomers derived from glucosamine (B1671600) has been explored for the synthesis of cyclic β-1,6-oligosaccharides, although the formation of 1,6-anhydrosugars as intramolecular side products is a competing reaction that must be controlled. beilstein-journals.org

Complex Glycoconjugates: The utility of this compound derivatives is highlighted in the total synthesis of complex natural products. A notable example is the synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramyl-pentapeptide, a fragment of the bacterial cell wall. nih.gov This synthesis involved a key TfOH-mediated β-1,4-glycosylation step using a trichloroacetimidate glycosyl donor and a 1,6-anhydromuramic acid acceptor. nih.gov The synthesis of cell-surface carbohydrate determinants containing N-acetyllactosamine has also been achieved through the regioselective manipulation of readily available this compound derivatives. molaid.com These examples underscore the strategic importance of this compound as a starting material for accessing complex and biologically active glycoconjugates.

Polymerization of this compound for Material Science Applications

The transformation of biomass-derived sugars into sustainable polymers is a cornerstone of green chemistry, and this compound, as a derivative of the abundant disaccharide lactose (B1674315), serves as a valuable monomer in this field. Its rigid, bicyclic structure allows for controlled polymerization, leading to well-defined polysaccharides with potential applications in material science. The primary method for polymerizing this compound and its parent anhydrosugars is cationic ring-opening polymerization (cROP). rsc.orgnih.gov

This process leverages the inherent ring strain of the 1,6-anhydro linkage. nih.gov Computational studies confirm that the ring-opening of levoglucosan (1,6-anhydro-β-D-glucopyranose), a related anhydrosugar, is energetically favored at the 1,6-anhydro linkage over the 1,5-glycosidic bond. nih.gov The polymerization is initiated by a catalyst that activates the anhydro sugar. A key breakthrough in this area is the development of living/controlled polymerization techniques, which allow for the synthesis of polysaccharides with predictable molecular weights and low dispersity (narrow molecular weight distribution). nih.govnsf.gov

A representative mechanism for the living cationic ring-opening polymerization of 1,6-anhydrosugars involves a catalyst, such as boron trifluoride etherate (BF₃·OEt₂), and a glycosyl fluoride (B91410) initiator. nih.govnsf.gov The reaction proceeds through the addition of the monomer to an oxocarbenium ion intermediate from the less sterically hindered α-face. nsf.gov This step is followed by a rapid ring-opening that regenerates the oxocarbenium ion, allowing the polymer chain to grow. nsf.gov An equilibrium between the active oxocarbenium species and a dormant glycosyl fluoride species controls the chain growth, which is a hallmark of a living polymerization process. nih.govnsf.gov This controlled mechanism ensures that the resulting polymers have a defined structure.

The choice of catalyst is crucial for the success of the polymerization. While traditional catalysts have been used, research has also focused on more environmentally friendly and recyclable options. Biocompatible metal triflates, such as bismuth triflate (Bi(OTf)₃) and scandium triflate (Sc(OTf)₃), have been successfully employed for the cROP of levoglucosan derivatives. rsc.orgnih.gov These catalysts are effective even at very low loadings and are less toxic than alternatives like phosphorus pentafluoride (PF₅). rsc.orgnih.gov

The polymers resulting from the cROP of anhydrosugars like this compound are stereoregular, typically forming 1,6-α glycosidic linkages. rsc.orgnih.gov These synthetic polysaccharides exhibit promising properties for material science. They possess good thermal stability, with degradation temperatures often exceeding 250 °C. rsc.org Furthermore, by modifying the hydroxyl groups on the sugar monomer before polymerization (e.g., with allyl or benzyl groups), the properties of the final polymer, such as the glass transition temperature (T₉), can be precisely tuned. rsc.org This allows for the creation of materials ranging from amorphous to semicrystalline. nih.gov

A particularly significant feature of these synthetic polysaccharides is their potential for chemical recycling. nih.govnsf.govnih.gov Through catalytic depolymerization, the polymers can be efficiently broken down to regenerate the original monomers in high yield. nih.govnsf.gov This circular lifecycle is a major advantage for creating sustainable materials, offering a pathway to reduce plastic waste and reliance on fossil fuels. nih.gov The combination of controlled synthesis, tunable properties, and recyclability makes the polymerization of this compound and related anhydrosugars a highly promising strategy for developing advanced, bio-based materials. nih.govnsf.govnih.gov

CatalystMonomer(s)Resulting Polymer PropertiesReference
Boron trifluoride etherate (BF₃·OEt₂)1,6-AnhydrosugarsWell-defined polysaccharides, tunable molecular weight, low dispersity, chemically recyclable. nih.gov, nsf.gov
Bismuth triflate (Bi(OTf)₃)Tribenzyl levoglucosan, ε-CaprolactoneCopolymers with monomer composition ranging from 16% to 64%. nsf.gov
Bismuth triflate (Bi(OTf)₃) / Scandium triflate (Sc(OTf)₃)Levoglucosan DerivativesStereoregular (1,6-α linked) polysaccharides, good thermal stability (Tₐ > 250 °C), tunable glass transition temperature (T₉). rsc.org, nih.gov
Anionic Initiator (Potassium alcoholate salt)Glucurono-1,6-lactonesEster-linked pseudo-polysaccharides, well-controlled molecular weights, narrow molecular weight distributions, completely recyclable. nih.gov

Design and Synthesis of Labeled this compound Probes for Mechanistic Studies

The elucidation of biochemical pathways and enzyme mechanisms often relies on the use of molecular probes—modified substrates that carry a reporter tag, such as a fluorescent molecule or a radioactive isotope. The design and synthesis of labeled this compound probes are crucial for investigating the enzymes that metabolize this unique sugar structure, providing insights that are otherwise difficult to obtain. hsulab.com

The fundamental principle in designing a chemical probe is to attach a reporter group to the molecule of interest without significantly altering its interaction with its biological target. hsulab.com For enzyme studies, activity-based probes (ABPs) are particularly powerful tools. These probes typically contain a reactive group (a "warhead") that forms a covalent bond with a residue in the enzyme's active site, allowing for direct and stable labeling of active enzyme molecules. hsulab.com

A key biological process involving a similar substrate is the metabolism of 1,6-anhydro-N-acetylmuramic acid (anhMurNAc), a component of bacterial cell walls, by the enzyme 1,6-anhydro-N-acetylmuramic acid kinase (AnmK). nih.gov AnmK catalyzes both the hydrolysis of the 1,6-anhydro bond and the subsequent phosphorylation of the O6 hydroxyl group. nih.gov A labeled this compound probe could be designed to study the kinetics and mechanism of such an enzyme.

Hypothetical Design and Synthesis:

The synthesis of a fluorescent probe based on this compound would involve several strategic steps. A common approach is to link a fluorophore to the sugar scaffold via a spacer arm. This prevents the bulky fluorophore from sterically hindering the binding of the probe to the enzyme's active site.

Functionalization: A site on the this compound molecule would first be functionalized to introduce a reactive handle, such as an amino or carboxyl group. This can be achieved through selective protection and deprotection of the hydroxyl groups followed by chemical modification.

Linker Attachment: A linker, often a short polyethylene (B3416737) glycol (PEG) or alkyl chain, could be attached to this handle.

Fluorophore Conjugation: A fluorophore, such as a BODIPY, fluorescein, or rhodamine derivative, would then be conjugated to the end of the linker. nih.gov The choice of fluorophore depends on the desired photophysical properties, such as excitation/emission wavelengths and quantum yield. mdpi.comwalisongo.ac.id

Application in Mechanistic Studies:

An enzyme-activatable fluorescent probe for a kinase like AnmK could be designed to produce a change in fluorescence upon enzymatic reaction. For instance, a probe could be synthesized where the galactose moiety of this compound is linked to a fluorophore-quencher pair. nih.gov In its intact state, the probe's fluorescence is quenched. Cleavage of the 1,6-anhydro bond by the enzyme would lead to a conformational change or separation of the quencher from the fluorophore, resulting in a "turn-on" fluorescence signal. nih.gov

Monitoring the rate of fluorescence increase would allow for real-time kinetic analysis of the enzyme's hydrolytic activity. nih.gov This approach provides a continuous assay format that is often more sensitive and higher-throughput than traditional methods like HPLC or mass spectrometry. nih.gov Furthermore, by systematically altering the structure of the this compound core or the nature of the linker, researchers can probe which molecular features are critical for substrate recognition and catalysis, providing a detailed map of the enzyme's active site and a deeper understanding of its chemical mechanism. nih.gov

Conformational Analysis and Molecular Architecture of 1,6 Anhydrolactose Systems

Computational Chemistry and Theoretical Modeling of Conformation

Analysis of Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional structure and stability of 1,6-anhydrolactose are dictated by a complex interplay of intramolecular interactions. These forces within the molecule define the preferred conformations of the pyranose rings and the orientation of the glycosidic linkage. The most significant feature is the rigid [3.2.1] bicyclic system created by the 1,6-anhydro bridge over the glucose moiety. This bridge severely restricts the conformational flexibility of the glucopyranoid ring, forcing it into a strained ¹C₄ chair or a related boat/skew-boat conformation. nih.govresearchgate.net

The primary intramolecular forces at play include covalent bonds, van der Waals interactions, and hydrogen bonding. The covalent framework, particularly the C-O-C bonds of the anhydro bridge and the β(1→4) glycosidic linkage, forms the primary scaffold. The relative orientation of the galactose and the 1,6-anhydroglucose units is described by the torsion angles phi (Φ) and psi (Ψ) around the glycosidic bond. Studies combining NMR spectroscopy and molecular mechanics calculations have indicated that this compound exhibits restricted flexibility, with the Φ angle oscillating around -80° ± 20° and the Ψ angle varying around -120° ± 40°. nih.govresearchgate.net

Table 1: Key Intramolecular Interactions in this compound

Interaction TypeParticipating GroupsDescription & Impact on Conformation
Covalent Bridge C1-O5-C5-C6-O1 (Glucose)Creates a rigid bicyclic system, locking the glucopyranoid ring into a ¹C₄ or B_O,₃ conformation. nih.govresearchgate.net
Glycosidic Bond Gal(β1→4)GlcConnects the galactose and glucose units. Rotation is restricted, defined by Φ and Ψ torsion angles. nih.govresearchgate.net
Hydrogen Bonding (O-H···O) Hydroxyl groups (-OH)Forms stabilizing networks between hydroxyl groups, influencing ring puckering and glycosidic bond orientation. nih.gov
Hydrogen Bonding (C-H···O) C-H bonds and oxygen atomsWeaker, supportive interactions that contribute to the overall stability of the dominant conformers. nih.gov
Steric/van der Waals Forces All atomsRepulsive and attractive forces that dictate the spatial arrangement to minimize steric hindrance.

Reaction Mechanisms and Stereochemical Control in 1,6 Anhydrolactose Chemistry

Mechanistic Investigations of 1,6-Anhydro Ring Formation

The formation of the 1,6-anhydro bridge in lactose (B1674315) involves an intramolecular cyclization, where the hydroxyl group at the C-6 position of the glucose residue attacks the anomeric carbon (C-1). This process transforms the pyranose ring into a rigid bicyclic [3.2.1] system. The mechanism and selectivity of this reaction are highly dependent on various factors, including the initial anomeric configuration of the sugar, the nature of any protecting groups, and the reaction conditions.

The formation of 1,6-anhydro sugars is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG). The primary driving force for the cyclization of many cyclic compounds is the release of ring strain. wiley-vch.de In the context of sugar chemistry, the conversion of a flexible pyranose ring to the more constrained 1,6-anhydro structure is subject to a delicate balance of enthalpic and entropic factors.

The polymerization of cyclic monomers, a related process, is typically accompanied by a decrease in entropy due to the loss of translational freedom. wiley-vch.de Consequently, for the 1,6-anhydro ring formation to be spontaneous, the reaction must be sufficiently exothermic (negative ΔH) to overcome the negative entropy change (-TΔS). wiley-vch.de The stability of the resulting bicyclic system contributes significantly to this enthalpic gain. The equilibrium between the open-chain or pyranose form and the anhydro form is a key measure of thermodynamic polymerizability and, by extension, the favorability of anhydro ring formation. wiley-vch.de

Kinetic control often plays a decisive role in product distribution, especially in complex reaction mixtures like biomass pyrolysis. masterorganicchemistry.com At lower temperatures, reactions tend to favor the kinetically controlled product, which is formed via the lowest activation energy pathway. masterorganicchemistry.com At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the most thermodynamically stable product. masterorganicchemistry.com For instance, in the pyrolysis of glucose, levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) is one of many products, but its yield can be low due to competing reaction pathways. google.com Strategies that lower the activation energy for the 1,6-elimination pathway while increasing it for competing pathways are crucial for selective synthesis. rsc.org

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the transition states of 1,6-anhydro ring formation. rsc.orge3s-conferences.org These studies help elucidate the reaction mechanism, predict reaction feasibility, and explain the stereoselectivity of cyclization products. e3s-conferences.org

For the formation of 1,6-anhydrosugars from phenyl D-glucosides under basic conditions, theoretical calculations show that the reaction mechanism and its activation barrier are highly dependent on the anomeric configuration. nih.gov

The β-anomer is experimentally and theoretically more reactive. nih.gov Its degradation proceeds via an S_N_icB(2) mechanism, where the C-2 oxyanion first attacks the anomeric carbon to form a 1,2-anhydride intermediate. Subsequently, the C-6 oxyanion attacks the anomeric carbon to yield the 1,6-anhydro product. nih.gov The activation barrier for this process is significantly lower (e.g., ΔG(0++) = 25.6 kcal/mol) due to a stabilizing stereoelectronic effect from the ring oxygen and a staggered conformation around the C1-C2 bond in the transition state. nih.gov

The α-anomer degrades via a direct S_N_icB mechanism, where the C-6 oxyanion directly attacks the anomeric carbon. nih.gov This pathway has a much higher activation barrier (e.g., ΔG(0++) = 38.1 kcal/mol) because it lacks the same stereoelectronic stabilization and proceeds through a higher-energy eclipsed conformation at the C1-C2 bond. nih.gov

Table 1: Calculated Activation Barriers for 1,6-Anhydrosugar Formation from Phenyl D-Glucosides. nih.gov
AnomerMechanismCalculated Free Energy of Activation (ΔG(0++))Key Transition State Features
β-GlucosideS_N_icB(2)25.6 kcal/molStereoelectronic effect from ring oxygen; Staggered C1-C2 conformation
α-GlucosideS_N_icB38.1 kcal/molLacks significant stereoelectronic effect; Eclipsed C1-C2 conformation

This analysis highlights how the geometry of the transition state, influenced by the initial stereochemistry of the substrate, dictates the kinetic favorability of the cyclization. nih.govrsc.org

The choice of solvent and catalyst is paramount in directing the reaction toward the desired 1,6-anhydrolactose product and suppressing side reactions.

Catalysis:

Alkaline Conditions: The synthesis of 1,6-anhydro disaccharides, including this compound, can be achieved through the alkaline degradation of aryl glycosyl sulfones under mild conditions. oup.com This involves the formation of an oxyanion at C-6, which acts as the intramolecular nucleophile. nih.gov

Lewis Acids: Anhydrous ferric chloride (FeCl_3_) has been used as a mild and effective Lewis acid to catalyze the formation of 1,6-anhydro glucopyranoses from methyl 6-O-benzyl glucopyranoside derivatives. researchgate.net The reaction proceeds in one step through debenzylation and intramolecular glycosidation. researchgate.net

Brønsted Acids: Silica-supported perchloric acid has been described as an efficient heterogeneous catalyst for preparing 1,6-anhydro sugars, offering good yields within minutes. researchgate.net

Ring-Locking Strategy: A significant challenge in anhydrosugar synthesis from free sugars is the prevalence of competing ring-opening and fragmentation pathways. rsc.org The "ring-locking" concept addresses this by substituting the hydroxyl group at the anomeric carbon with an alkoxy or aryloxy group prior to thermal treatment. google.comrsc.org This modification locks the sugar in its pyranose form, raising the activation barrier for ring-opening and making the 1,6-elimination pathway dominant. rsc.org This approach has been shown to increase the selectivity for 1,6-anhydro-β-D-glucopyranose from less than 2% to over 90% during fast pyrolysis. rsc.org

Solvent Effects: The polarity of the reaction solvent can influence the stereoselectivity of glycosylation reactions. buchhaus.ch While not studied in-depth specifically for this compound formation, general principles suggest that polar solvents can stabilize charged intermediates or transition states, potentially altering reaction rates and pathways. buchhaus.ch For instance, in glycoside synthesis, polar solvents often increase the rate of β-glycoside formation. buchhaus.ch

Transition State Analysis of Cyclization Processes

Ring-Opening Reactions of this compound

The bicyclic structure of this compound is characterized by significant ring strain, making it susceptible to ring-opening reactions under both acidic and basic conditions. researchgate.netuoanbar.edu.iq These reactions typically involve the cleavage of one of the ether linkages of the bicyclic system or the hydrolysis of the external glycosidic bond.

The mechanisms for ring-opening this compound are analogous to those for other strained cyclic ethers, such as epoxides. uoanbar.edu.iqlibretexts.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of one of the ether oxygens (either the anhydro bridge oxygen or the glycosidic oxygen), converting it into a good leaving group. libretexts.orgmasterorganicchemistry.com This is followed by nucleophilic attack by a solvent molecule (e.g., water) or another nucleophile. The transition state has significant S_N_1-like carbocationic character, meaning the positive charge is stabilized on the adjacent carbon. libretexts.org Attack of the nucleophile then occurs, often at the more substituted carbon (the anomeric carbon, C-1), leading to the cleavage of the C1-O bond. libretexts.org This process results in the opening of the anhydro ring or the hydrolysis of the disaccharide linkage.

Base-Catalyzed Mechanism: In the presence of a strong base, the ring-opening proceeds via an S_N_2 mechanism. youtube.commasterorganicchemistry.com A potent nucleophile (e.g., hydroxide (B78521) or alkoxide) directly attacks one of the electrophilic carbon atoms of the strained ring system. masterorganicchemistry.com Unlike the acid-catalyzed pathway, there is no prior protonation of the oxygen. The significant ring strain of the anhydro-sugar facilitates the displacement of the alkoxide, which is normally a poor leaving group. uoanbar.edu.iq This attack typically occurs at the less sterically hindered carbon, resulting in inversion of stereochemistry at the point of attack. masterorganicchemistry.com

The hydrolysis of this compound involves two main potential sites of cleavage: the β-(1→4) glycosidic bond linking the galactose and glucose units, and the 1,6-anhydro bridge of the glucose unit.

Regioselectivity: The site of cleavage (regioselectivity) is dictated by the reaction conditions.

Acidic Hydrolysis: The hydrolysis of the external β-(1→4) glycosidic bond is a common reaction for disaccharides in the presence of aqueous acid, breaking them down into their constituent monosaccharides—in this case, D-galactose and 1,6-anhydro-β-D-glucopyranose. masterorganicchemistry.com The 1,6-anhydro linkage is also susceptible to acid hydrolysis, though conditions can sometimes be optimized for selective cleavage of one bond over the other. For example, studies on related red algal galactans have demonstrated that reductive mild acid hydrolysis can selectively cleave 3,6-anhydrogalactosidic bonds. nih.gov

Enzymatic Hydrolysis: Enzymes offer exceptional regioselectivity and stereoselectivity. For instance, β-Galactosidase from E. coli can specifically hydrolyze the β-(1→4) glycosidic bond of this compound to yield galactose and 1,6-anhydroglucose. molaid.com This specificity is a hallmark of enzymatic catalysis, which is often sensitive to the precise stereochemistry of the substrate. masterorganicchemistry.com

Stereoselectivity: The stereochemical outcome of the hydrolysis is dependent on the mechanism.

The opening of the 1,6-anhydro ring itself under acidic conditions often results in trans-diol products, reflecting a backside attack on the protonated intermediate. libretexts.org

Enzymatic hydrolysis is completely stereoselective, with glycoside hydrolases typically acting on only α- or β-glycosidic bonds, but not both. wikipedia.org

Acid- and Base-Catalyzed Ring-Opening Mechanisms

Mechanistic Aspects of Derivatization Reactions on this compound

The derivatization of this compound is governed by the unique structural and conformational constraints imposed by the 1,6-anhydro bridge. This bridge locks the glucopyranose unit into a rigid 1C4 conformation, which profoundly influences the reactivity of the molecule, including the mechanisms of its derivatization reactions and the stereochemical and regiochemical outcomes. researchgate.netnih.govnih.gov

Elucidation of Reaction Intermediates and Transition States

Understanding the course of a chemical reaction requires insight into its fleeting, high-energy states. In any elementary reaction, reactants are believed to pass through a transition state, an energy maximum on the reaction coordinate, before forming products. iupac.org This transition state represents a point of no return from which the molecular assembly proceeds to products. mit.edu Due to their transient nature, these states are exceptionally difficult to observe experimentally, and their structures are often elucidated through computational chemistry and kinetic studies. mit.edunih.gov

In the context of this compound chemistry, reaction mechanisms often involve the formation of key intermediates that dictate the final product structure. For instance, in the acid-catalyzed or Lewis acid-promoted ring-opening of the anhydro sugar, the reaction proceeds via protonation or coordination to the anomeric oxygen, followed by nucleophilic attack at the anomeric carbon (C1). In an enzymatic reaction involving the related compound 1,6-anhydro-N-acetylmuramic acid, structural and NMR analyses suggest a mechanism where a water molecule, activated by an aspartate residue, attacks the anomeric carbon. researchgate.net This attack facilitates the cleavage of the 1,6-anhydro bond. researchgate.net Similar oxocarbenium ion-like intermediates are proposed in many glycosylation and ring-opening reactions of 1,6-anhydro sugars.

The formation of the 1,6-anhydro ring itself provides mechanistic clues. The treatment of methyl 6-O-benzyl-D-glucopyranoside derivatives with ferric chloride (FeCl3) is proposed to proceed through an intermediate formed after debenzylation, which then undergoes an intramolecular SN2-type cyclization to yield the 1,6-anhydro structure. researchgate.net

While specific transition state structures for this compound derivatizations are not extensively detailed in the literature, their geometries are heavily influenced by the rigid 1C4 chair conformation of the starting material. nih.govnih.gov Any nucleophilic attack on the pyranose ring will proceed through a transition state that accommodates this fixed geometry. Theoretical models, such as the Zimmerman-Traxler model for aldol (B89426) reactions which posits a six-membered, chair-like transition state, provide a framework for understanding the stereochemical course of certain reactions. e-bookshelf.de Similar well-organized transition states are expected in the derivatization of this compound, where the fixed orientation of substituents on the pyranose ring directs the approach of reagents.

Table 1: Proposed Intermediates in Reactions of 1,6-Anhydro Sugars

Reaction TypeStarting Material ClassProposed IntermediateSupporting EvidenceCitation
Enzymatic Ring Cleavage1,6-Anhydro-N-acetylmuramic acidOxocarbenium ion-like speciesCrystal structures, NMR analysis researchgate.net
Lewis Acid-Mediated Anhydro Ring FormationMethyl 6-O-benzyl-D-glucopyranosidesIntermediate post-debenzylationPlausible reaction pathway proposal researchgate.net
Conversion of N-acetylglucosamineN-acetyl-[13C6]glucosamineBicyclic protonated anhydro-ammonio-glucopyranoseIn situ NMR studies researchgate.net

Stereo- and Regiocontrol in Functional Group Transformations

The synthetic utility of this compound is significantly enhanced by the high degree of stereo- and regiocontrol achievable in its derivatization reactions. This control is a direct consequence of the locked 1C4 conformation, which differentiates the steric and electronic environment of the hydroxyl groups. researchgate.netnih.gov

Regiocontrol

The fixed conformation of this compound exposes certain hydroxyl groups while sterically shielding others, allowing for selective functionalization. For example, the C-3 and C-2' hydroxyl groups can be targeted for derivatization. By using a trityl protecting group at the primary C-6' position, a fully functionalized glycosyl acceptor, 1,6-anhydro-6′-O-trityl-β-lactose, can be systematically manipulated. molaid.com This key intermediate allows for the preparation of derivatives with a single unprotected hydroxyl group at either the C-3 or C-2' position, which can then serve as acceptors in further glycosylation reactions. molaid.com This high regioselectivity avoids the need for complex protection-deprotection sequences often required in carbohydrate chemistry. Similarly, regioselective benzylation of related 1,6-anhydroglucose derivatives has been reported as a key step in multi-step syntheses. researchgate.net

Table 2: Examples of Regiocontrolled Reactions of this compound Derivatives

Starting MaterialReagents/ConditionsSelectively Functionalized Position(s)ApplicationCitation
1,6-Anhydro-6′-O-trityl-β-lactoseMulti-step manipulationC-3 or C-2'Preparation of standardized glycosyl acceptors molaid.com
Levoglucosan (1,6-Anhydro-β-D-glucopyranose)Benzyl (B1604629) bromide, NaHC-2, C-4 (regioselective benzylation)Synthesis of trigalloyl-β-D-glucose researchgate.net

Stereocontrol

The rigid structure of the 1,6-anhydro ring system also exerts strong stereocontrol over reactions at the anomeric center and other positions. In ring-opening reactions, the trajectory of the incoming nucleophile is sterically directed, leading to the preferential formation of one stereoisomer. For example, the ring-opening of 1,6-anhydro sugars with trimethylsilyl (B98337) cyanide (TMSCN), promoted by trimethylsilyl triflate (TMSOTf), proceeds with modest to high stereocontrol to yield glycosyl cyanides. researchgate.net

Furthermore, 1,6-anhydro-β-D-glucopyranose derivatives have been effectively used as glycosyl donors in thioglycosidation reactions. Their reaction with trimethylsilylated thiols in the presence of a Lewis acid catalyst, such as zinc iodide or TMSOTf, results in the corresponding thioglycosides with a high preference for one anomer. rsc.org This stereoselectivity is crucial for the synthesis of complex oligosaccharides and glycoconjugates where precise control of glycosidic linkage stereochemistry is essential.

Table 3: Examples of Stereocontrolled Reactions of 1,6-Anhydro Sugar Derivatives

Reaction TypeSubstrate ClassReagentsOutcomeCitation
Ring-opening Cyanation1,6-Anhydro sugars (D-gluco, D-galacto, D-manno)TMSCN, TMSOTfModest to high stereocontrol in glycosyl cyanide formation researchgate.net
Thioglycosidation1,6-Anhydro-β-D-glucopyranose derivativesTrimethylsilylated thiols, ZnI2 or TMSOTfHigh stereoselectivity, predominance of one anomer rsc.org

Advanced Analytical Methodologies for Research on 1,6 Anhydrolactose

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of 1,6-anhydrolactose and its derivatives. It provides information on the molecular weight and fragmentation patterns of analytes, which are crucial for their identification. pressbooks.pub

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like carbohydrates, as it minimizes fragmentation during the ionization process. chromatographyonline.com ESI-MS can be coupled with liquid chromatography (LC) to provide a powerful analytical platform (LC-ESI-MS) for the analysis of complex mixtures containing this compound. googleapis.com

Tandem Mass Spectrometry (MS/MS) further enhances the analytical capabilities by allowing for the fragmentation of selected ions. japsonline.com In an MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information and increases the specificity of the analysis, which is particularly useful for distinguishing between isomers and for quantification in complex matrices. mdpi.com For instance, ESI-MS has been used to study the complex formation of 1,6-anhydro-β-D-glucopyranose with metal ions. nih.gov

Table 4: ESI-MS and MS/MS Parameters for Carbohydrate Analysis

Ionization Mode Technique Information Obtained Application
Positive/Negative ESI-MS Molecular weight, adduct formation Confirmation of molecular identity of this compound and its derivatives. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the analysis of large biomolecules, including oligosaccharides. infectiologyjournal.com In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov

This technique is particularly valuable for the characterization of oligomeric derivatives of this compound. It allows for the rapid determination of the molecular weight distribution of these oligomers, providing information on the degree of polymerization. mdpi.com The high mass range and sensitivity of MALDI-TOF MS make it an ideal tool for analyzing complex mixtures of oligosaccharides. nih.gov For example, it has been successfully applied to analyze cellodextrins and xylo-oligosaccharides, demonstrating its utility for studying carbohydrate oligomers. mdpi.com

Table 5: MALDI-TOF MS for the Analysis of Oligomeric Derivatives

Matrix Ionization Mass Analyzer Application

Integration of Chromatographic Separations with Mass Spectrometry (LC-MS, GC-MS)

The hyphenation of chromatographic techniques with mass spectrometry provides powerful tools for the separation, identification, and quantification of this compound, even in complex mixtures. nih.gov Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages and are chosen based on the analytical objective and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for analyzing volatile and thermally stable compounds. However, sugars and their derivatives, including this compound, are polar and non-volatile, necessitating a chemical derivatization step prior to analysis to increase their volatility and thermal stability. jfda-online.comrestek.com

Derivatization: The most common derivatization method for sugars is silylation. nih.gov This process involves replacing the hydrogen atoms of the hydroxyl (-OH) groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net This chemical modification decreases the polarity of the analyte and makes it sufficiently volatile for GC analysis. jfda-online.com An oximation step can be performed prior to silylation to reduce the number of isomers formed, simplifying the resulting chromatogram. restek.com

Analysis: The derivatized sample is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. mdpi.com The technique is highly reproducible, with analyses of derivatized standards often showing a relative standard deviation (RSD) below 10%. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. shimadzu.comrsc.org This makes it a more direct and sometimes simpler alternative to GC-MS.

Separation: Various LC modes can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating very polar compounds. rsc.org Reversed-phase chromatography using columns like C8 or C18 can also be used, often with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.gov

Ionization and Detection: After separation on the LC column, the analyte flows into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique that can generate ions from polar molecules directly from the liquid phase. nih.gov Atmospheric pressure chemical ionization (APCI) is another option, which can be enhanced by the post-column addition of a suitable solvent to promote stable ion formation. shimadzu.com The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the precise quantification of the target analyte in complex biological or environmental samples by monitoring specific precursor-to-product ion transitions. nih.govcreative-proteomics.com

The following table summarizes typical parameters for the analysis of anhydrosugars using these integrated techniques.

ParameterGC-MSLC-MS/MS
DerivatizationRequired (e.g., Silylation with BSTFA) nih.govGenerally not required shimadzu.com
Typical ColumnCapillary column (e.g., MEGA-5 MS, Rtx-1701) mdpi.comReversed-phase (e.g., C18, C8) or HILIC rsc.orgnih.govnih.gov
Mobile PhaseInert carrier gas (e.g., Helium, Nitrogen) mdpi.comAqueous/organic mixture (e.g., Water/Methanol, Water/Acetonitrile) nih.gov
Ionization SourceElectron Ionization (EI)Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) shimadzu.comnih.gov
Key AdvantageHigh chromatographic resolution and established spectral libraries.Analysis of polar and thermally labile compounds without derivatization. rsc.org

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the most powerful technique for the detailed characterization of the solid-state structure of crystalline materials. units.it It is based on the principle that a crystal lattice diffracts an incident X-ray beam in a unique pattern, which is determined by the specific three-dimensional arrangement of atoms. creative-biostructure.com This provides fundamental information on the identity, purity, and stability of a solid substance like this compound. units.itmdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule. units.it The analysis requires a suitable, high-quality single crystal, which can be challenging to obtain. units.it

When a single crystal is exposed to an X-ray beam, it produces a diffraction pattern of discrete spots. By analyzing the geometric arrangement and intensities of these spots, it is possible to calculate the electron density map of the repeating unit within the crystal (the unit cell). From this map, the exact position of every atom can be determined.

The data obtained from an SCXRD experiment on this compound would provide:

Absolute Configuration: Unambiguous determination of the stereochemistry at all chiral centers.

Molecular Conformation: Precise values for all bond lengths, bond angles, and torsion angles, revealing the exact shape of the molecule in the solid state. For example, analysis of related compounds shows that the glucose unit with the 1,6-anhydro bridge typically adopts a ¹C₄ chair conformation. nih.gov

Crystal Packing: Detailed information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and van der Waals forces. This is crucial for understanding the physical properties of the solid.

While crystal structures for the constituent monosaccharide anhydride (B1165640), 1,6-anhydro-β-D-glucose (levoglucosan), are available in crystallographic databases nih.gov, a specific, complete crystal structure determination for the disaccharide this compound has not been prominently reported in public literature.

Powder X-ray Diffraction for Polymorphism and Amorphous Content

Powder X-ray diffraction (PXRD) is an essential and routine technique for the characterization of polycrystalline materials. units.it Unlike SCXRD, PXRD can be performed on finely ground powders, which is how most crystalline solids are isolated. units.it The resulting diffraction pattern, or diffractogram, serves as a unique "fingerprint" for a specific crystalline phase. creative-biostructure.comrigaku.com

Polymorphism Analysis: Polymorphism is the ability of a compound to exist in two or more different crystalline forms, known as polymorphs. mdpi.comrigaku.com Different polymorphs can have distinct physical properties, including solubility, stability, and melting point. PXRD is the primary tool for identifying and distinguishing between different polymorphs, as each form will produce a unique diffraction pattern with characteristic peak positions and intensities. creative-biostructure.comresearchgate.net

Amorphous Content: PXRD is also used to determine the degree of crystallinity in a sample. rigaku.com While crystalline materials produce sharp, well-defined Bragg peaks, amorphous (non-crystalline) materials lack long-range atomic order and therefore produce a very broad, diffuse signal, often referred to as a "halo." mdpi.com The presence of this halo in a diffractogram indicates that the sample contains amorphous content, and the relative areas of the sharp peaks and the halo can be used for quantification.

The following table illustrates the characteristic PXRD data for distinguishing between crystalline and amorphous forms of a substance.

Solid FormPXRD Pattern CharacteristicsInterpretation
Crystalline (Polymorph A)Sharp, well-defined peaks at specific 2θ angles.Ordered, repeating three-dimensional crystal lattice. mdpi.com
Crystalline (Polymorph B)Sharp, well-defined peaks at a different set of 2θ angles than Polymorph A.A different ordered crystal lattice from Polymorph A. creative-biostructure.com
AmorphousA broad, diffuse "halo" with no distinct, sharp peaks.Disordered arrangement of molecules; lack of long-range order. mdpi.com
Semi-crystalline MixtureSharp peaks superimposed on a broad halo.A mixture of both crystalline and amorphous material. rigaku.com

Biochemical and Mechanistic Studies of 1,6 Anhydrolactose and Its Derivatives

Investigation of 1,6-Anhydrolactose within Carbohydrate Metabolic Pathways (Non-Human Organisms/Systems)

The role of this compound in the metabolic pathways of non-human organisms is an area of emerging research. While comprehensive pathways dedicated to this compound have not been fully elucidated, studies suggest its potential integration into broader carbohydrate metabolism. In certain microorganisms, the acquisition of novel metabolic pathways through horizontal gene transfer or genetic engineering can influence their ability to catabolize specific sugars. nih.gov The introduction of new pathways can sometimes lead to unexpected interactions with existing metabolic networks, such as the inhibition of nucleotide biosynthesis, which can be overcome by specific mutations. nih.gov

The catabolism of various carbohydrates, including disaccharides like lactose (B1674315), ultimately connects to central metabolic pathways such as glycolysis and the citric acid cycle. atlanticoer-relatlantique.ca Organisms break down complex sugars into monosaccharides, which are then funneled into these core energy-producing pathways. atlanticoer-relatlantique.ca For instance, the breakdown of lactose yields glucose and galactose, both of which are readily metabolized. atlanticoer-relatlantique.ca While the direct metabolic fate of the 1,6-anhydro bridge in this compound within microbial systems is not extensively detailed in current literature, it is plausible that it is processed by enzymes capable of handling modified sugar structures. The study of how organisms adapt to utilize novel carbohydrate sources provides a framework for understanding the potential metabolic routes for this compound. nih.gov

Enzymatic Hydrolysis and Synthesis of Anhydrolactose in Biological Systems

The formation and breakdown of the 1,6-anhydro linkage in carbohydrates are crucial enzymatic processes in various biological contexts. While specific enzymes that exclusively target this compound are not extensively characterized, the broader class of enzymes acting on glycosidic bonds provides insight into these transformations.

Identification and Characterization of Enzymes Interacting with this compound

The enzymatic hydrolysis of glycosidic bonds is a fundamental process in carbohydrate metabolism. Enzymes such as α-amylase and amyloglucosidase are key players in the breakdown of starch into glucose. unirioja.es These enzymes act on α-1,4 and α-1,6 glycosidic bonds. unirioja.es While their primary substrates are polysaccharides, the study of their specificity provides a basis for understanding how enzymes recognize and cleave specific linkages.

In the context of anhydro-sugars, research into enzymes like 1,3-α-3,6-anhydro-L-galactosidase (α-neoagarooligosaccharide hydrolase) from marine bacteria offers a parallel. nih.gov This enzyme catalyzes the final step of agar (B569324) degradation by hydrolyzing neoagarobiose (B1678156) into D-galactose and 3,6-anhydro-L-galactose. nih.gov This demonstrates the existence of hydrolases specific for anhydro-monosaccharides. Although not acting on this compound directly, the principles of their action on anhydro-sugars are relevant.

Furthermore, branching enzymes are responsible for creating α-1,6 linkages in polysaccharides like glycogen (B147801) and amylopectin. nih.gov Methods have been developed to quantify the activity of these enzymes by measuring the number of newly formed α-1,6 bonds. nih.gov While these enzymes are involved in synthesis rather than hydrolysis of the anhydro-linkage in the context of a cyclic monosaccharide, they highlight the biological machinery for manipulating such bonds. The potential for small-intestinal lactase to interact with this compound has also been considered, suggesting that enzymes with related substrate specificities might exhibit some activity towards this compound. scribd.com

Kinetic and Mechanistic Studies of Biotransformations

The kinetics of enzymatic reactions provide valuable information about their efficiency and mechanism. For instance, the enzymatic hydrolysis of various substrates can be monitored over time to determine reaction rates and yields. researchgate.net Factors such as enzyme concentration and hydrolysis time significantly influence the outcome of these reactions. researchgate.net

In a study of the α-neoagarooligosaccharide hydrolase Ahg943, the enzyme's kinetic parameters were determined. nih.gov The Michaelis constant (Km) and maximum velocity (Vmax) for the substrate neoagarobiose were found to be 9.7 mg/ml and 250 μM/min, respectively. nih.gov The enzyme exhibited optimal activity at a pH of 6.0 and a temperature of 20°C. nih.gov Such detailed kinetic analysis is crucial for understanding the catalytic efficiency of an enzyme and its potential industrial applications.

The mechanism of enzymatic hydrolysis often involves the synergistic action of multiple enzymes. drewno-wood.pl In the breakdown of lignocellulosic biomass, for example, a cocktail of cellulases works together to digest cellulose (B213188) and hemicellulose into fermentable monosaccharides. drewno-wood.pl The efficiency of this process can be hindered by the accumulation of end-products that act as inhibitors to the enzymes. drewno-wood.pl This highlights the importance of understanding the entire reaction system, including potential inhibitory effects, when studying biotransformations.

Molecular Interactions with Biological Macromolecules

The biological effects of carbohydrates are often mediated through their interactions with proteins, particularly carbohydrate-binding proteins and lectins. nih.govtcichemicals.com These interactions are highly specific and play crucial roles in various cellular processes. nih.govwikipedia.org

Binding Studies with Carbohydrate-Binding Proteins and Lectins

Lectins are a class of proteins that specifically and reversibly bind to carbohydrates. nih.govwikipedia.org This binding is central to processes like cell-cell recognition, signaling, and immune responses. nih.gov The specificity of a lectin for a particular carbohydrate is determined by the structure of its carbohydrate recognition domain. nih.gov

The interaction between lectins and carbohydrates is characterized by its affinity, which is often in the micromolar to millimolar range. researchgate.net This binding is typically mediated by a combination of hydrogen bonds, van der Waals forces, and sometimes metal ion coordination. researchgate.net The oligomeric state of a lectin can also influence its carbohydrate-binding activity. mdpi.com For example, the dimerization of some lectins has been shown to enhance their binding affinity by increasing the number of available binding sites. mdpi.com

While direct binding studies of this compound with a wide range of lectins are not extensively documented, the principles governing lectin-carbohydrate interactions provide a framework for predicting potential binding partners. The unique conformation of the 1,6-anhydro ring structure would likely influence its recognition by specific lectins. nih.gov

Structural Biology of Anhydrolactose-Protein Complexes

Structural biology provides atomic-level insights into the interactions between molecules. scilifelab.semuni.cz Techniques such as X-ray crystallography and cryo-electron microscopy are used to determine the three-dimensional structures of protein-ligand complexes. scilifelab.senih.gov These structures reveal the precise molecular interactions that govern binding specificity and affinity. uclouvain.be

Although a specific crystal structure of a this compound-protein complex is not prominently available in the current body of research, the wealth of structural data on other carbohydrate-protein complexes serves as a valuable reference. These studies consistently show that the specificity of binding arises from a precise network of interactions between the carbohydrate's hydroxyl groups and the amino acid residues in the protein's binding site. researchgate.net The conformation of the carbohydrate ligand is a critical determinant of these interactions. nih.gov Nuclear magnetic resonance (NMR) spectroscopy and molecular mechanics calculations have been used to investigate the conformation of this compound in solution, revealing that the 1,6-anhydroglucopyranoid ring adopts a ¹C₄ conformation in water. nih.gov This conformational information is essential for modeling its potential interactions with protein binding sites.

Mechanistic Insights into Biological Activities

Elucidation of Mechanisms for Prebiotic Effects on Microbial Metabolism

The prebiotic potential of this compound is rooted in its nature as a non-digestible carbohydrate. chemsynlab.comresearchgate.net Human digestive enzymes are limited and cannot hydrolyze complex carbohydrates like this compound. nih.gov This allows the compound to pass through the upper gastrointestinal tract undigested and reach the colon, where it becomes a substrate for fermentation by the resident gut microbiota. nih.govmdpi.com This selective fermentation stimulates the growth and activity of beneficial bacteria, which is the defining characteristic of a prebiotic. researchgate.net

The primary mechanism involves the metabolic activity of specific microbial populations that possess the necessary glycoside hydrolase enzymes to break down the glycosidic bonds in this compound. nih.govmdpi.com Genera such as Bifidobacterium and Lactobacillus are well-known for their ability to ferment various oligosaccharides and are often promoted by prebiotic consumption. e-dmj.orgnih.govnih.gov The metabolism of this compound by these bacteria leads to the production of key metabolites, primarily short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. nih.govmdpi.come-dmj.org

These SCFAs are crucial mediators of the prebiotic effect. They contribute to a reduction in the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria and more conducive to the proliferation of beneficial species. nih.gov Furthermore, SCFAs are readily absorbed by the host's colonocytes and enter systemic circulation, where they can influence various physiological processes, including metabolic homeostasis and immune function. mdpi.come-dmj.orgmdpi.com Butyrate, for instance, is a primary energy source for colonocytes and has been shown to have anti-inflammatory properties. frontiersin.org Studies on the related monosaccharide 1,5-anhydro-d-fructose (B1202111) have shown it can enrich the proportion of Faecalibacterium prausnitzii, a prominent butyrate-producing bacterium. nih.gov

The selective utilization of this compound can thus significantly alter the composition and metabolic output of the gut microbiome, shifting it towards a healthier, more balanced state. frontiersin.orgplos.org

Table 1: Summary of Prebiotic Mechanisms of Action

Microbial GenusMetabolic ProductObserved Effect on Gut Environment
BifidobacteriumAcetate, LactatePromotes growth of other beneficial bacteria, lowers colonic pH. nih.gov
LactobacillusLactate, AcetateContributes to a lower pH, inhibiting pathogens. e-dmj.org
FaecalibacteriumButyratePrimary energy source for colonocytes, anti-inflammatory effects. frontiersin.orgnih.gov

Investigation of Immunomodulatory Signaling Pathways at the Cellular and Molecular Level

This compound and its derivatives have been shown to possess immunomodulatory capabilities, influencing both innate and adaptive immune responses. chemsynlab.com The mechanisms underlying these effects involve the modulation of key intracellular signaling pathways that govern immune cell activation, differentiation, and cytokine production. chemsynlab.comd-nb.infomdpi.com

One of the central pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. d-nb.info In various immune cells, including macrophages, the activation of NF-κB is a critical step for the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). d-nb.infofrontiersin.org It is hypothesized that this compound or its metabolites may interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκB-α, which would prevent NF-κB from translocating to the nucleus and initiating gene transcription. frontiersin.org

Another critical set of pathways are the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK. mdpi.comfrontiersin.org These pathways are activated by various extracellular stimuli and play a crucial role in regulating cellular processes like inflammation, proliferation, and apoptosis. mdpi.com Modulation of MAPK signaling can lead to a downstream reduction in the production of inflammatory mediators. mdpi.comfrontiersin.org For example, inhibition of p38 phosphorylation has been shown to suppress the expression of TNF-α and IL-6. mdpi.com

Furthermore, the Signal Transducer and Activator of Transcription (STAT) pathways, particularly STAT1 and STAT3, are pivotal in cytokine signaling. d-nb.info STAT proteins are activated by phosphorylation via Janus kinases (JAKs) in response to cytokine receptor engagement. mdpi.com Dysregulation of STAT signaling is linked to numerous inflammatory conditions. d-nb.info By influencing the phosphorylation state or activity of STAT proteins, this compound could alter the immune response, for instance, by suppressing the STAT3-mediated release of IL-6 and IL-1β. d-nb.info This can shift the balance from pro-inflammatory M1 macrophage phenotypes to anti-inflammatory M2 phenotypes. d-nb.info These interactions highlight the potential of this compound to act as a sophisticated modulator of the complex immune signaling network. mdpi.comcellsignal.com

Table 2: Potential Immunomodulatory Signaling Pathways Modulated by this compound

Signaling PathwayKey MoleculesCellular TargetPotential Outcome
NF-κB PathwayNF-κB, IκB-α, TNF-α, IL-6Macrophages, MonocytesSuppression of pro-inflammatory cytokine production. d-nb.info
MAPK Pathwayp38, JNK, ERKMacrophages, T-cellsInhibition of inflammatory responses and cell proliferation. mdpi.comfrontiersin.org
JAK-STAT PathwayJAKs, STAT1, STAT3, IL-6, IL-1βMacrophages, LymphocytesReduction in cytokine release and shift towards anti-inflammatory phenotypes. d-nb.infomdpi.com
Toll-like Receptor (TLR) PathwayTLRs, Adaptor ProteinsInnate Immune CellsModulation of the initial inflammatory cascade. frontiersin.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Sustainable Synthesis Methodologies

Traditional synthesis of 1,6-anhydro sugars often involves multiple, time-consuming steps, including the use of protecting groups, which can be inefficient and generate significant chemical waste. researchgate.net The development of sustainable and "green" synthesis methodologies is a paramount objective for making 1,6-anhydrolactose and its derivatives more accessible and environmentally benign.

Future research is trending towards one-pot reactions and the use of eco-friendly catalysts. dokumen.pub A promising approach involves the use of inexpensive, stable, and efficient Lewis acids, such as ferric chloride (FeCl₃), which can catalyze the formation of 1,6-anhydro sugars under mild conditions. researchgate.net Another innovative strategy is the direct conversion of unprotected sugars in aqueous media. The use of dehydrative condensing agents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) enables the synthesis to proceed smoothly under mild conditions, circumventing the complex protection-deprotection sequences. researchgate.net These next-generation methods align with the principles of green chemistry by reducing reaction steps, minimizing solvent use, and employing less hazardous reagents. dokumen.pub

Synthesis ApproachKey FeaturesResearch Focus
Lewis Acid Catalysis Utilizes inexpensive and environmentally friendly catalysts like FeCl₃. researchgate.netOptimization of reaction conditions for higher yields and selectivity.
Direct Dehydration Employs agents like DMC to form the anhydro ring from unprotected lactose (B1674315) in aqueous solutions. researchgate.netBroadening the substrate scope and scaling up the process.
One-Pot Reactions Combines multiple synthetic steps into a single procedure to improve efficiency. dokumen.pubDesigning tandem catalytic systems for direct conversion of lactose.

Exploration of Novel Derivatization Chemistries for Advanced Materials and Probes

The rigid, bicyclic structure of this compound makes it an excellent scaffold for creating novel polymers and functional molecules. Future research will heavily explore its derivatization to produce advanced materials and highly specific chemical probes.

In materials science, this compound is a valuable building block for synthesizing new macromolecules. chemsynlab.com Ring-opening polymerization (ROP) of derivatized this compound monomers can produce unique branched polysaccharides and poly-amido-saccharides (PASs). researchgate.netresearchgate.net By tailoring the monomer's structure, for example by introducing "clickable" alkyne groups, researchers can create polymers with specific properties for applications in drug delivery, energy storage, and environmental remediation. chemsynlab.comresearchgate.net

Furthermore, derivatizing this compound is a key strategy for developing chemical probes—small molecules designed to bind and modulate a specific biological target, thereby helping to validate its function in disease pathways. thermofisher.kr Inspired by the role of related anhydro-sugars in bacterial processes, synthetic derivatives of this compound could be designed as novel antibacterial agents that terminate peptidoglycan synthesis. nih.govnih.gov

Application AreaDerivatization StrategyPotential Outcome
Advanced Polymers Ring-opening polymerization (ROP) of functionalized monomers. researchgate.netBiodegradable polymers, novel hydrogels, materials for drug delivery. chemsynlab.com
Chemical Probes Attachment of reporter groups or pharmacophores.Tools for target validation in drug discovery. thermofisher.kr
Antibacterial Agents Synthesis of analogues that mimic bacterial cell wall components. nih.govNovel inhibitors of bacterial transglycosylases. nih.gov

Integration of Advanced Computational Approaches with Experimental Studies for Deeper Mechanistic Understanding

To unlock the full potential of this compound, a fundamental understanding of its conformational dynamics, reactivity, and interaction with other molecules is essential. The integration of advanced computational modeling with experimental techniques provides a powerful synergy for achieving this deeper mechanistic insight.

For instance, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy with molecular mechanics calculations has been successfully used to determine the three-dimensional conformation of this compound in different solvent environments. nih.gov Such studies reveal how the molecule's shape changes, which is critical for understanding its biological activity and reactivity. nih.gov Computational methods like Density Functional Theory (DFT) can predict the reactive properties of molecules, guiding the design of new derivatives and experiments. mdpi.com This integrated approach, combining the predictive power of computational chemistry with the empirical validation of experimental methods like NMR and HPLC-MS, is crucial for elucidating complex reaction mechanisms and designing molecules with desired functions. nih.govcdnsciencepub.comrsc.org

TechniqueApplicationInsight Gained
Molecular Mechanics Simulating the conformational landscape of this compound. nih.govUnderstanding of structural flexibility and solvent effects. nih.gov
Density Functional Theory (DFT) Predicting electronic structure and reactivity. mdpi.comGuiding the synthesis of new derivatives. mdpi.com
NMR Spectroscopy Experimentally determining molecular structure and conformation in solution. nih.govcdnsciencepub.comValidation of computational models. nih.gov

Uncovering Undiscovered Biochemical Roles and Metabolic Pathways involving this compound

While this compound is known to be a derivative of lactose, its specific roles in biological systems remain largely uncharted territory. A significant future research avenue is the elucidation of its metabolic pathways and biochemical functions, particularly within the human gut microbiome and in cellular signaling.

Innovation in Analytical Techniques for Ultra-Trace Analysis and In Situ Monitoring

Detecting and quantifying this compound, especially at the very low concentrations (trace and ultratrace levels) expected in biological samples or complex reaction mixtures, presents a significant analytical challenge. iyte.edu.tr Innovating analytical techniques to achieve higher sensitivity, specificity, and real-time monitoring capabilities is crucial for advancing research.

The future lies in moving beyond traditional methods, which often require laborious sample extraction and derivatization, towards direct, in situ monitoring. env.go.jp Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow researchers to observe chemical transformations as they happen, providing invaluable data for optimizing synthesis and understanding reaction kinetics. mt.comfrontiersin.org For complex biological matrices, advanced Nuclear Magnetic Resonance (NMR) pulse sequences, like PSYCHE, can resolve highly overlapping signals, enabling the direct identification and quantification of molecules like this compound during processes such as fermentation. mdpi.com The development of such powerful analytical tools will be indispensable for tracking the metabolic fate of this compound in living systems and for controlling its synthesis with high precision. ecitechnology.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for confirming the structural integrity of 1,6-Anhydrolactose?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the anomeric configuration and ring structure. Pair this with High-Performance Liquid Chromatography (HPLC) to assess purity, using a polar stationary phase (e.g., amino-bonded silica) for optimal separation. Infrared (FTIR) spectroscopy can confirm the presence of characteristic hydroxyl and ether linkages. Always calibrate instruments with reference standards and report spectral resolution parameters to ensure reproducibility .

Q. How can researchers optimize the enzymatic synthesis of this compound from lactose-based substrates?

  • Methodological Answer : Use pullulanase or oligo-α-1,6-glucosidase for selective hydrolysis of α-1,6 glycosidic bonds. Buffer conditions (pH 6.0, 40°C) and enzyme activity (0.1–0.4 units/mL) must be rigorously controlled to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with glucose oxidase-based detection. Include negative controls (e.g., heat-inactivated enzymes) to validate specificity .

Q. What are the key physicochemical properties of this compound that influence its stability in aqueous solutions?

  • Methodological Answer : Assess hygroscopicity using dynamic vapor sorption (DVS) and thermal stability via differential scanning calorimetry (DSC). Aqueous stability studies should measure hydrolysis rates under varying pH (3–9) and temperature (25–60°C) conditions. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Report water activity (a_w) and ionic strength of solutions, as these factors significantly impact reactivity .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies in reported thermal degradation profiles of this compound?

  • Methodological Answer : Conduct accelerated stability studies using isothermal and non-isothermal DSC protocols. Compare degradation kinetics across multiple laboratories using standardized sample preparation (e.g., particle size, crystallinity). Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., trace metal impurities, humidity). Cross-validate results with synchrotron X-ray diffraction to correlate structural changes with thermal events .

Q. What experimental and computational strategies can reconcile contradictory data on the catalytic efficiency of enzymes in this compound synthesis?

  • Methodological Answer : Perform Michaelis-Menten kinetics under controlled substrate concentrations and enzyme-to-substrate ratios. Use molecular dynamics simulations to model enzyme-substrate binding affinities and identify rate-limiting steps. Validate findings with site-directed mutagenesis of catalytic residues. Publish raw datasets (e.g., initial velocity vs. substrate concentration) and statistical confidence intervals (95% CI) to enable meta-analysis .

Q. How can advanced statistical models improve the optimization of this compound crystallization processes?

  • Methodological Answer : Apply response surface methodology (RSM) to evaluate interactions between solvent polarity, cooling rate, and supersaturation. Use X-ray crystallography to correlate lattice parameters with solvent selection. For polymorph screening, employ machine learning algorithms trained on existing crystallization databases. Report yield, crystal habit, and purity metrics with error bars derived from triplicate experiments .

Methodological Guidelines for Data Reporting

  • Data Presentation : Tabulate raw and processed data separately, with uncertainties (e.g., ±SD) for replicates. Use line graphs for kinetic studies and bar charts for comparative yields. Avoid redundant figures; prioritize clarity over aesthetics .
  • Statistical Analysis : Specify tests used (e.g., ANOVA, t-tests) and justify their applicability. For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U). Include effect sizes and p-values in supplementary materials .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldrich Lot #), instrument calibration dates, and software versions (e.g., MATLAB R2023a). Share protocols via repositories like Zenodo or Figshare .

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1,6-Anhydrolactose

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